molecular formula C16H22N2O2 B2770771 N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 941911-23-5

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B2770771
CAS No.: 941911-23-5
M. Wt: 274.364
InChI Key: XOPADHGLHNBBMB-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline family, which is known for its diverse biological activities and significance in medicinal chemistry .

Scientific Research Applications

This compound has diverse applications in scientific research. In the field of pharmaceuticals, it is explored for its potential therapeutic benefits, including its use as a precursor in drug synthesis. In organic synthesis, it serves as an intermediate for the preparation of various heterocyclic compounds . Additionally, it has applications in drug discovery, where its unique structural properties are leveraged to design new molecules with potential biological activities.

Preparation Methods

The synthesis of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Another approach includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can lead to the formation of tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets and pathways. While the exact molecular targets are still under investigation, it is believed to exert its effects by modulating certain enzymes and receptors involved in biological processes . Further research is needed to elucidate the detailed pathways and mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can be compared with other similar compounds such as N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide. These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-15(19)17-13-6-7-14-12(9-13)5-8-16(20)18(14)10-11(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPADHGLHNBBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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